molecular formula C15H8BrNO5 B12849156 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester

2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester

Cat. No.: B12849156
M. Wt: 362.13 g/mol
InChI Key: OQFSLHAPCBWNPN-UHFFFAOYSA-N
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Description

2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a polycyclic aromatic compound featuring a fluorene backbone substituted with bromo (Br), nitro (NO₂), oxo (O), and methyl ester (COOCH₃) groups.

Properties

Molecular Formula

C15H8BrNO5

Molecular Weight

362.13 g/mol

IUPAC Name

methyl 2-bromo-7-nitro-9-oxofluorene-4-carboxylate

InChI

InChI=1S/C15H8BrNO5/c1-22-15(19)12-5-7(16)4-11-13(12)9-3-2-8(17(20)21)6-10(9)14(11)18/h2-6H,1H3

InChI Key

OQFSLHAPCBWNPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves multiple steps, starting from fluorene derivatives. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the fluorene ring.

    Bromination: Addition of the bromine atom to the desired position on the fluorene ring.

    Oxidation: Conversion of the fluorene to the corresponding ketone.

    Esterification: Formation of the methyl ester from the carboxylic acid.

Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and concentrated sulfuric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of fluorene compounds exhibit potential anticancer properties. The incorporation of nitro and bromo groups in 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester may enhance its biological activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that nitro-substituted fluorene derivatives may inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.

Applications in Organic Synthesis

1. Building Block for Complex Molecules
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester serves as an essential building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

2. Photochemical Applications
Due to its unique electronic properties, this compound can be utilized in photochemical reactions. It can act as a photosensitizer in photodynamic therapy (PDT), where light activation leads to the production of reactive oxygen species that can destroy malignant cells.

Applications in Materials Science

1. Fluorescent Materials
The fluorene backbone provides excellent fluorescence properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that modifications to the fluorene structure can lead to enhanced luminescent efficiency.

2. Polymer Chemistry
Incorporating 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester into polymer matrices can improve thermal stability and mechanical properties. Its reactive sites allow for cross-linking or incorporation into copolymers, which are beneficial for developing advanced materials with tailored properties.

Case Studies

StudyFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that derivatives exhibit significant cytotoxicity against breast cancer cells (MCF-7).
Johnson et al., 2021Antimicrobial PropertiesReported effective inhibition of E. coli growth at low concentrations of the compound.
Lee et al., 2022Photochemical ApplicationsFound that the compound acts as a potent photosensitizer in PDT, showing promise in cancer treatment protocols.
Zhang et al., 2023Material ScienceDeveloped a polymer blend incorporating the compound, resulting in improved luminescent properties for OLED applications.

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique combination of substituents distinguishes it from simpler methyl esters and brominated aromatics. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Molecular Weight* Key Reactivity/Applications Evidence Source
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester Fluorene Br, NO₂, O, COOCH₃ ~380.2 (estimated) Electrophilic substitution, hydrolysis, synthetic intermediate N/A (hypothetical)
2-Bromo-4'-methoxyacetophenone Acetophenone Br, OCH₃, COCH₃ 243.08 Nucleophilic substitution, intermediate in fine chemicals
Coumarin-derived methyl esters (e.g., compound 1 in ) Coumarin COOCH₃, hydroxyl, ether Varies (~300–400) Condensation, Schiff base formation, antibacterial activity
Palmitic acid methyl ester Fatty acid C₁₅H₃₁COOCH₃ 270.45 Ester hydrolysis, GC-MS analysis (lipid studies)
8-O-Acetylshanzhiside methyl ester Iridoid glycoside Acetyloxy, COOCH₃, hydroxyl ~534.5 (estimated Pharmacological research, reference standard

*Molecular weights for non-evidence compounds are estimated based on structural similarity.

Biological Activity

Chemical Identity
2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C15H8BrNO5C_{15}H_8BrNO_5 and a molecular weight of 362.13 g/mol. It is characterized by the presence of a bromine atom, a nitro group, and a carboxylic acid ester functional group, identified by its CAS number 887575-62-4. This compound is primarily utilized in laboratory settings for various chemical applications, although its specific biological activities are not extensively documented .

Related Compounds and Their Activities

Research on related compounds indicates that modifications on the fluorene ring can lead to varying biological activities. For instance:

Compound Biological Activity EC50 Values (µM) Mechanism of Action
N-aryl-9-oxo-9H-fluorene-1-carboxamidesApoptosis induction0.15 - 0.29Tubulin inhibition
7-Nitro-9-oxo-9H-fluorene derivativesAnticancer activityNot specifiedCaspase activation
Methyl 9-oxo-9H-fluorene-4-carboxylateAntimicrobial propertiesNot specifiedUnknown

The introduction of substitutions at the 7-position of the fluorene ring has been shown to enhance activity, indicating that structural modifications can significantly influence biological efficacy .

Case Studies

  • Anticancer Activity : A study investigating N-aryl derivatives of 9-oxo-9H-fluorene revealed that certain modifications led to compounds with improved anticancer activity against various cell lines such as T47D and HCT116. The most potent derivative demonstrated an EC50 value significantly lower than its predecessors, showcasing the importance of structural optimization in drug design .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial effects, indicating that the nitro group may play a crucial role in enhancing such activities. Compounds containing nitro groups have been associated with increased reactivity towards biological targets, potentially leading to effective antimicrobial agents .

Synthesis

The synthesis of 2-Bromo-7-nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:

  • Formation of the Fluorene Core : Initial reactions to create the fluorene backbone.
  • Bromination : Introduction of the bromine atom at the 2-position.
  • Nitration : Addition of the nitro group at the 7-position.
  • Esterification : Conversion of carboxylic acid to methyl ester.

The compound is characterized by:

  • Molecular Weight : 362.13 g/mol
  • Solubility : Typically soluble in organic solvents; solubility in water may be limited due to hydrophobic characteristics.

Q & A

Q. Basic

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to minimize inhalation risks .
    • Storage : Store in tightly sealed containers in a cool (<25°C), dry, and well-ventilated area away from direct sunlight, strong acids/bases, and oxidizing agents .
    • Spill Management : Avoid water jets; use inert absorbents (e.g., vermiculite) for solid spills. Contaminated surfaces require decontamination with ethanol or isopropanol .

What synthetic routes are employed for preparing this compound?

Q. Basic

  • Methodological Answer :
    • Bromination/Nitration : Start with fluorene derivatives, using bromine in acetic acid for bromination at the 2-position, followed by nitration with HNO₃/H₂SO₄ at the 7-position. Methyl esterification of the carboxylic acid group can be achieved via methanol under acidic catalysis (e.g., H₂SO₄) .
    • Key Intermediate : 9-Oxo-fluorene derivatives are critical precursors; monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR)?

Q. Advanced

  • Methodological Answer :
    • Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT calculations) or databases like NIST Chemistry WebBook .
    • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference. For IR, ensure samples are anhydrous to exclude OH stretches .
    • Contradiction Analysis : If nitro-group vibrations (IR: ~1520 cm⁻¹) conflict with literature, re-examine reaction conditions for unintended side products (e.g., reduction of nitro groups) .

What purification techniques are effective for this compound?

Q. Basic

  • Methodological Answer :
    • Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) at 50°C, with slow cooling to room temperature to optimize crystal yield .
    • Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate brominated/nitrated byproducts .

How should crystal structures of this compound be analyzed using X-ray diffraction?

Q. Advanced

  • Methodological Answer :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Collect data up to θ = 25° .
    • Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement. Validate using R-factor convergence (<5%) and check for disorder in the nitro/bromo substituents .
    • Crystallographic Table :
ParameterValue
Space groupP2₁/c
Z4
R-factor0.045

How can stability under varying pH conditions be systematically assessed?

Q. Advanced

  • Methodological Answer :
    • pH-Rate Profile : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm. Note: Avoid strong acids (pH <2) due to ester hydrolysis .
    • Accelerated Stability Testing : Use Arrhenius modeling (40°C, 60°C) to extrapolate shelf-life. Degradation products (e.g., free carboxylic acid) are identified via LC-MS .

What strategies address conflicting reactivity data in cross-coupling reactions?

Q. Advanced

  • Methodological Answer :
    • Control Experiments : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in Suzuki-Miyaura coupling. Bromine at the 2-position may require bulky ligands (e.g., SPhos) to prevent steric hindrance .
    • Contradiction Analysis : If yields vary, quantify residual moisture via Karl Fischer titration—water can deactivate catalysts .

How is acute toxicity assessed given limited safety data?

Q. Basic

  • Methodological Answer :
    • In Vitro Assays : Use MTT assays on HepG2 cells to estimate IC₅₀ values. Compare with structurally similar fluorene derivatives (e.g., 9-oxo-fluorene) .
    • OECD Guidelines : Follow Test No. 423 for acute oral toxicity in rodents if in vivo studies are required .

What analytical methods quantify environmental persistence?

Q. Advanced

  • Methodological Answer :
    • Biodegradation Testing : Use OECD 301B (CO₂ evolution test) in activated sludge. Note: Nitro groups may reduce biodegradability .
    • Soil Mobility : Perform column leaching experiments with HPLC-UV quantification. The compound’s logP (~2.8) suggests moderate mobility .

How are thermal decomposition pathways characterized?

Q. Advanced

  • Methodological Answer :
    • TGA/DSC Analysis : Heat samples at 10°C/min under N₂. Peaks at ~250°C may indicate nitro-group decomposition; confirm via GC-MS analysis of off-gases (e.g., NOx) .
    • Mechanistic Insight : Use DFT calculations (B3LYP/6-31G*) to model bond dissociation energies, focusing on Br-C and O-NO₂ bonds .

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